molecular formula C11H20O3 B116824 Methyl 2-acetyloctanoate CAS No. 70203-04-2

Methyl 2-acetyloctanoate

Cat. No.: B116824
CAS No.: 70203-04-2
M. Wt: 200.27 g/mol
InChI Key: HBVHDPSYAJZFEF-UHFFFAOYSA-N
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Description

Methyl 2-acetyloctanoate, also known as methyl 2-hexylacetoacetate, is an organic compound with the chemical formula C11H20O3. It is a colorless liquid with a faint, pleasant odor. This compound is primarily used in the synthesis of fragrances and flavors due to its unique scent profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-acetyloctanoate can be synthesized through the reaction of ethyl acetate and n-hexanol under acidic conditions. Anhydrous acetic acid is typically used as a catalyst, and the reaction is heated to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the careful control of temperature, pressure, and the use of high-quality reagents to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetyloctanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

Methyl 2-acetyloctanoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-acetyloctanoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    Methyl 2-hexylacetoacetate: A closely related compound with similar chemical properties.

    Methyl 3-oxodecanoate: Another ester with comparable reactivity and applications.

    Methyl 2-n-hexylacetoacetate: Shares similar structural features and uses.

Uniqueness: Methyl 2-acetyloctanoate is unique due to its specific scent profile, making it particularly valuable in the fragrance and flavor industry. Its chemical structure allows for versatile reactivity, enabling its use in various synthetic applications.

Properties

IUPAC Name

methyl 2-acetyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-4-5-6-7-8-10(9(2)12)11(13)14-3/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVHDPSYAJZFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392065
Record name Methyl 2-acetyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70203-04-2
Record name Methyl 2-acetyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

465 g of methyl acetoacetate were added dropwise under nitrogen and stirring to 720 g of 30% sodium methylate solution in 1200 ml of methanol. Then, 727 g of 1-bromohexane were added and the reaction mixture was boiled at reflux for 20 hours. The majority of the methanol was distilled off and the residue was poured on to ice-water. The mixture was extracted with n-hexane and then with water. The organic phases were combined and dried over sodium sulphate. The solvent was evaporated and the crude ester was distilled. There were obtained 499.4 g of methyl 2-acetyloctanoate, b.p. 124°-128°/15 Torr.
Quantity
465 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
720 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Quantity
727 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Analogously to Example 14A, 30 g (217 mmol) of sodium (2E)-4-methoxy-4-oxo-2-buten-2-olate (Example 13A) and 1.24 g (7.5 mmol) of potassium iodide are reacted with 37.7 g (228 mmol) of hexyl bromide to give methyl 2-acetyloctanoate.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
37.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The reaction mixture from the condensation of methyl acetoacetate (193.5 g) and hexanal (151.8 g) with piperidine catalysis was hydrogenated in an autoclave at 50° C. with hydrogen and Pd/C catalysis. After the end of the hydrogenation and filtering off the Pd/C catalyst, the two-phase mixture was concentrated at a pressure of 15 mbar and a temperature of 70° C. The residue (262 g) still contained 1.2 percent of methyl 2-hexenylacetoacetate. Methyl acetoacetate (3.14 g) and sodium methoxide (1.46 g of a 5.4 molar solution) were then added and this mixture was heated at 90° C. for 5 hours. At the end of this treatment, 0.39 percent of methyl 2-hexenylacetoacetate was still measured. The crude product was then distilled in a high vacuum (3 to 4 mbar) in a thin-layer evaporator. The methyl 2-hexylacetoacetate distillate (240.9 g), with a content of 97.8 percent, still contained 0.26 percent of methyl 2-hexenylacetoacetate.
Quantity
193.5 g
Type
reactant
Reaction Step One
Quantity
151.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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